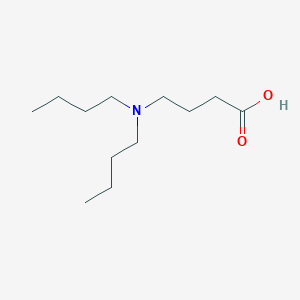

4-(Dibutylamino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

4-(dibutylamino)butanoic acid |

InChI |

InChI=1S/C12H25NO2/c1-3-5-9-13(10-6-4-2)11-7-8-12(14)15/h3-11H2,1-2H3,(H,14,15) |

InChI Key |

APLNOXBBAYPPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCC(=O)O |

Origin of Product |

United States |

Academic Context and Overview of 4 Dibutylamino Butanoic Acid in Chemical Research

Historical Perspectives on Butanoic Acid Derivatives in Organic Synthesis

The journey of butanoic acid, systematically known as butyric acid, began in 1814 with its discovery by French chemist Michel Eugène Chevreul, who identified it as the substance responsible for the odor of butter. wikipedia.org Historically, carboxylic acids were among the first organic compounds to be studied extensively due to their natural abundance. uomustansiriyah.edu.iq Butanoic acid and its isomers are typical carboxylic acids, capable of forming a range of derivatives such as esters, amides, and acid chlorides. wikipedia.org

The development of butanoic acid derivatives has been a cornerstone of organic synthesis. These derivatives serve as versatile intermediates and building blocks. khanacademy.org For instance, the synthesis of complex organic molecules often involves the strategic use of butanoic acid derivatives where the functional groups are modified to achieve desired chemical transformations. ontosight.ai The historical progression includes the development of methods for creating various substituted butanoic acids, which has expanded the chemical space available to synthetic chemists for creating novel compounds. nih.govnih.gov

Role of Substituted Aminobutanoic Acids in Chemical Biology and Medicinal Chemistry Scaffolds

Substituted aminobutanoic acids, a class to which 4-(dibutylamino)butanoic acid belongs, are of significant interest in medicinal chemistry and chemical biology. ontosight.ai Many of these compounds are designed as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. osti.gov By modifying the structure of GABA, researchers can develop compounds that interact with specific biological targets, such as enzymes and receptors involved in GABAergic neurotransmission. tandfonline.com

For example, substituted 4-aminobutanoic acids have been investigated as substrates and inhibitors for the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). osti.gov Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a therapeutic strategy for certain neurological disorders. osti.gov The development of aryl-substituted β-amino acid derivatives, starting in the mid-1990s, established these molecules as valuable building blocks for novel peptide structures with enhanced stability and biological activity. The unique structural features of compounds like this compound, with its specific alkyl substitutions on the amino group, can influence their solubility, reactivity, and interactions with biological targets, making them useful scaffolds in drug discovery. smolecule.com

Classification within Amino Acid Derivatives and Related Structural Motifs

Amino acid derivatives are a broad class of molecules formed by modifying the basic structure of an amino acid. numberanalytics.comunacademy.com These modifications can involve the amino group, the carboxyl group, or the side chain. unacademy.comamerigoscientific.com this compound can be classified based on several structural features:

Gamma-Amino Acid: The amino group is attached to the fourth carbon (the gamma carbon) of the butanoic acid backbone.

Non-Proteinogenic Amino Acid: It is not one of the 20 common amino acids used to build proteins. unipune.ac.inuomustansiriyah.edu.iq Its role is primarily as a metabolic intermediate or a synthetic building block. unipune.ac.in

Tertiary Amine: The nitrogen atom is bonded to two butyl groups and one butyl chain originating from the butanoic acid structure. cymitquimica.com

The structural identity of this compound is defined by its four-carbon butanoic acid backbone with a dibutylamino group at the C-4 position. This specific arrangement of atoms gives the molecule its distinct chemical properties and potential for biological interactions.

Below is a data table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound fluorochem.co.uk |

| CAS Number | 40099-33-0 fluorochem.co.uk |

| Molecular Formula | C12H25NO2 fluorochem.co.uk |

| InChI Key | APLNOXBBAYPPBU-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | CCCCN(CCCC)CCCC(=O)O fluorochem.co.uk |

This data is compiled from publicly available chemical databases.

Significance in Emerging Areas of Chemical Research

The significance of this compound and related compounds extends into several emerging research areas. In organic synthesis, it serves as a reagent for creating more complex molecules. The dialkylamino butanoic acid structure is being explored for its potential therapeutic applications, acting as a modulator of neurotransmitter systems or influencing metabolic pathways.

Recent research has highlighted the use of similar compounds, such as 4-(dimethylamino)butanoic acid, in the preparation of lipid nanoparticles for the delivery of nucleic acids to immune cells. chemicalbook.com This points to a potential application for this compound in the field of drug delivery and biotechnology. Furthermore, butanoic acid derivatives are being investigated as histone deacetylase (HDAC) inhibitors, which is a promising strategy for cancer therapy. nih.govnih.gov The continued exploration of such derivatives is driven by the need for new therapeutic agents and the development of novel synthetic methodologies. ontosight.ai

Synthetic Methodologies for 4 Dibutylamino Butanoic Acid

Classical Approaches to Alkylation of Butanoic Acid Systems

The synthesis of 4-(Dibutylamino)butanoic acid can be conceptualized through the alkylation of a butanoic acid system. Classical approaches typically involve the reaction of a butanoic acid derivative, which has been modified to contain a suitable leaving group at the 4-position, with dibutylamine (B89481). A common strategy involves starting with a precursor like 4-halobutanoic acid. For instance, reacting a compound such as ethyl 4-bromobutanoate with dibutylamine facilitates a nucleophilic substitution reaction where the nitrogen atom of the secondary amine displaces the bromide ion.

Another classical method involves the activation of the carboxylic acid group of butanoic acid itself, though this is more common for forming amides rather than C-N bonds at the alkyl chain. However, derivatives of butanoic acid are central to these classical syntheses. For example, the preparation can involve the amination of a suitable butanoic acid derivative with dibutylamine under controlled conditions. To facilitate this, the butanoic acid may first be converted to a more reactive form, such as an acid chloride (e.g., butanoyl chloride) using a reagent like thionyl chloride (SOCl₂). This activation makes the subsequent reaction with dibutylamine more efficient.

Amine Introduction Strategies: Reductive Amination and Nucleophilic Substitution

Two of the most prominent strategies for introducing the dibutylamino group are nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This is a direct and widely used method. The general principle involves dibutylamine acting as a nucleophile, attacking an electrophilic carbon atom on a butanoic acid derivative. justdial.com The success of this reaction hinges on the choice of the leaving group at the 4-position of the butanoic acid chain. Halides (bromo, chloro) are common choices.

A typical procedure can be summarized as follows:

Starting Material: A 4-substituted butanoic acid ester, such as ethyl 4-bromobutanoate.

Reaction: The ester is reacted with dibutylamine. A base may be added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Hydrolysis: The resulting ester, ethyl 4-(dibutylamino)butanoate, is then hydrolyzed under acidic or basic conditions to yield the final this compound.

Optimization of this process involves controlling the temperature to prevent side reactions and using a slight excess of dibutylamine to ensure the complete conversion of the starting material. Anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often preferred.

Reductive Amination: This powerful technique forms C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. masterorganicchemistry.com To synthesize this compound via this route, a suitable aldehyde precursor, such as 4-oxobutanoic acid (succinaldehydic acid), is required.

The process unfolds in two main stages within a single pot:

Imine/Enamine Formation: Dibutylamine reacts with the aldehyde group of 4-oxobutanoic acid to form an intermediate iminium ion.

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the tertiary amine. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored reducing agents for this transformation because they are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. masterorganicchemistry.complos.org This method is highly versatile and is a cornerstone in the synthesis of many complex amines and amino acids. plos.orgresearchgate.net

| Strategy | Precursor | Key Reagents | Notes |

| Nucleophilic Substitution | 4-halobutanoic acid derivative | Dibutylamine, Base (optional) | A direct method, often requiring subsequent hydrolysis if an ester is used. |

| Reductive Amination | 4-oxobutanoic acid | Dibutylamine, NaBH₃CN or NaBH(OAc)₃ | A one-pot reaction that avoids harsh alkylating agents. masterorganicchemistry.complos.org |

Novel Synthetic Routes and Methodological Advancements

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing molecules like this compound.

Catalytic Approaches to C-N Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering milder conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed Coupling: Palladium-based catalysts are widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination). beilstein-journals.org This methodology could theoretically be applied by coupling dibutylamine with a 4-halobutanoic acid derivative. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., Xantphos) in the presence of a base. beilstein-journals.org This approach is noted for its tolerance of various functional groups.

Copper-Catalyzed Coupling: Copper-catalyzed C-N bond formation, often promoted by amino acids like L-proline, provides an effective alternative. nih.govacs.org These reactions can couple aryl or alkyl halides with amines. For a target like this compound, this would involve reacting a 4-halobutanoate with dibutylamine using a copper(I) source (e.g., CuI) and a promoter. nih.govacs.org

Nickel-Catalyzed Hydroamination: Nickel-hydride (NiH) catalyzed hydroamination has emerged as a powerful method for adding amines across unsaturated C-C bonds. rsc.org This could be a forward-thinking approach, potentially starting from an unsaturated butanoic acid derivative and adding the N-H bond of dibutylamine across a double bond in a regioselective manner to furnish precursors to γ-amino acids. rsc.org

Stereoselective Synthesis of Chiral Analogues

While this compound is achiral, the synthesis of chiral analogues, where a stereocenter is present on the butanoic acid backbone, is of significant interest. Several strategies exist for achieving stereoselectivity.

Asymmetric Michael Addition: This approach can be used to create β-substituted GABA derivatives. The key step is the asymmetric addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral catalyst, such as a Ni(II) complex, to set the stereochemistry. researchgate.net

Use of Chiral Templates: Another established method involves using chiral acetal (B89532) templates. For example, reacting an optically pure aminoaldehyde with a chiral diol creates a chiral acetal. Subsequent nucleophilic attack and transformation can lead to the stereoselective formation of the desired amino acid isomer. rsc.org

Enzymatic Reactions: Biocatalysis offers a green and highly selective route. For instance, the enzymatic reduction of a keto acid precursor using enzymes like those from Bacillus species can produce a chiral hydroxy acid with high enantiomeric purity, which can then be converted to the target chiral amino acid. mcgill.casynthiaonline.com

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com

Atom Economy: Synthetic routes are evaluated based on how many atoms from the reactants are incorporated into the final product. sphinxsai.com Reductive amination, for example, is generally more atom-economical than a substitution reaction that generates salt byproducts.

Safer Solvents and Reagents: A key goal is to replace hazardous solvents like dichloromethane and DMF with greener alternatives. Propylene carbonate has been identified as a viable green solvent for peptide synthesis, a field with analogous reactions, and its use could be explored here. rsc.org Avoiding hazardous reagents like thionyl chloride in favor of catalytic methods is another green objective.

Biocatalysis: The use of enzymes for chemical transformations, as mentioned in the context of stereoselective synthesis, is a cornerstone of green chemistry. synthiaonline.comnih.gov An enzymatic approach to amination or a precursor synthesis would represent a significant step toward a sustainable protocol.

Energy Efficiency: Catalytic routes often require lower temperatures and pressures than classical methods, reducing energy consumption. Designing syntheses that can be performed at ambient temperature is a major goal.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a small laboratory scale to larger preparative or industrial quantities introduces a new set of challenges.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and stoichiometry is critical. Exothermic reactions that are easily managed in a small flask can become dangerous on a large scale, requiring careful thermal management and potentially slower, controlled addition of reagents. google.com

Purification: Methods like column chromatography, which are common in the lab, can be impractical and costly for large quantities. Crystallization, distillation, and extraction become the preferred methods for purification on a larger scale. The ability to purify the product by crystallizing it as a salt (e.g., hydrochloride) can be a significant advantage. google.com

Process Safety and Efficiency: For industrial-scale production, continuous flow reactors are increasingly replacing traditional batch processes. Flow chemistry allows for better control over reaction parameters, improves safety by minimizing the volume of reactive material at any given time, and can lead to higher throughput and purity.

Reagent Cost and Availability: The cost and availability of starting materials and reagents become paramount on a large scale. A route that is elegant on a lab scale may be economically unfeasible for bulk production. Therefore, syntheses starting from inexpensive and readily available feedstocks are highly desirable.

Advanced Analytical Techniques in the Characterization of 4 Dibutylamino Butanoic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 4-(Dibutylamino)butanoic acid, providing unambiguous evidence for its covalent structure and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure. uobasrah.edu.iq

In ¹H NMR, the molecule is expected to show distinct signals for the protons on the dibutylamino group and the butanoic acid chain. The terminal methyl protons (CH₃) of the butyl groups would appear as a triplet at the most upfield region, typically around 0.9 ppm. The internal methylene (B1212753) protons (-CH₂-CH₂-) of the butyl groups would present as a complex multiplet further downfield. The methylene protons adjacent to the nitrogen (N-CH₂) are expected in the 2.5–3.5 ppm range. Protons on the butanoic acid moiety, specifically those alpha and beta to the carboxyl group, would also have characteristic shifts, while the acidic proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift around 170-180 ppm. cabidigitallibrary.org The carbons of the butyl chains and the butanoic acid backbone would appear in the aliphatic region of the spectrum. The decreasing influence of the electronegative oxygen and nitrogen atoms along the carbon chains results in a predictable pattern of chemical shifts. cabidigitallibrary.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the final structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | >10 | Broad Singlet | ~175 |

| -CH₂-COOH (α-carbon) | ~2.3 | Triplet | ~35 |

| -CH₂-CH₂-COOH (β-carbon) | ~1.9 | Multiplet | ~22 |

| N-CH₂-CH₂- (γ-carbon) | ~2.9 | Triplet | ~50 |

| N-CH₂(CH₂)₃- | ~2.8 | Multiplet | ~52 |

| -CH₂-CH₂-CH₂-CH₃ | ~1.5 | Multiplet | ~29 |

| -CH₂-CH₃ | ~1.3 | Multiplet | ~20 |

| -CH₃ | ~0.9 | Triplet | ~14 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to validate the molecular formula, C₁₂H₂₅NO₂. For its hydrochloride salt, a molecular ion peak [M+H]⁺ is expected at an m/z of 262.21.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural confirmation. The fragmentation of this compound is dictated by its functional groups: a tertiary amine and a carboxylic acid. libretexts.org Common fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. Cleavage of the C-C bond adjacent to the nitrogen atom results in the loss of a propyl radical (C₃H₇•), leading to the formation of a stable iminium ion. This fragment is often the base peak in the spectrum.

Carboxylic Acid Fragmentation: Cleavage of bonds adjacent to the carbonyl group can lead to the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org

McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, typically resulting in a fragment ion at m/z 60 or higher. miamioh.edu

Analysis of these fragments allows for a piece-by-piece reconstruction of the molecule, verifying the connectivity of the dibutylamino group and the butanoic acid chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 216 | [M-C₃H₇]⁺ | Alpha-cleavage at the nitrogen |

| 198 | [M-C₄H₉]⁺ | Cleavage of a butyl group |

| 172 | [C₈H₁₈NO₂]⁺ | Loss of a butyl group from nitrogen |

| 144 | [C₈H₁₈N]⁺ | Iminium ion from alpha-cleavage |

| 86 | [C₄H₈NO]⁺ | Cleavage at the γ-carbon |

| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. hmdb.ca These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds, while Raman is better for non-polar bonds. acs.org

The IR spectrum of this compound shows several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on C-H stretching bands. researchgate.net The C=O stretch of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1710 and 1760 cm⁻¹. researchgate.net For the hydrochloride salt form, a broad absorption around 2500 cm⁻¹ is characteristic of the -N⁺H- stretch, and the C=O stretch appears around 1720 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the alkyl chains (2850-3000 cm⁻¹) and the C-N stretching vibration (1000-1200 cm⁻¹).

Raman spectroscopy provides complementary information. The C-C and C-H vibrations of the aliphatic chains, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. researchgate.net This makes Raman spectroscopy particularly useful for analyzing the hydrocarbon skeleton of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Signal (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |

| C-H (Alkyl) | Stretching | 2850-2960 (strong) | Strong |

| C=O (Carboxylic Acid) | Stretching | 1710-1760 (strong, sharp) | Moderate |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Weak |

| C-N (Amine) | Stretching | 1000-1200 | Moderate |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule, its derivatives can be synthesized to contain one or more stereocenters, for instance, by introducing substituents on the butanoic acid backbone. nih.govresearchgate.netrsc.org For these chiral derivatives, chiroptical spectroscopy becomes an essential analytical technique.

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. acs.org These techniques are invaluable for:

Determining Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. orcid.org This allows for precise quantification of the enantiomeric composition, which is crucial in pharmaceutical applications where enantiomers can have different biological activities.

Assigning Absolute Configuration: By comparing the experimental chiroptical spectra with data from standards of known configuration or with theoretical calculations, the absolute stereochemistry (R/S designation) of the chiral centers can often be determined. mdpi.com

Therefore, should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be a primary method for their stereochemical characterization.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are paramount for separating this compound from impurities, such as starting materials, by-products, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of this compound. A robust, stability-indicating HPLC method can separate the main compound from all potential impurities.

A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For this compound hydrochloride, a typical method involves a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and retention for the amine-containing compound.

Method development involves optimizing several parameters to achieve adequate resolution and efficiency:

Mobile Phase Composition: Varying the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly alter selectivity. elementlabsolutions.com

Gradient Elution: A gradient program, where the proportion of the organic modifier is increased over time, is typically used to elute compounds with a wide range of polarities and to ensure that late-eluting impurities are cleared from the column.

Column Temperature: Adjusting the column temperature affects solvent viscosity and can change retention times and selectivity. chromatographytoday.com Temperatures between 30-40°C are common. ms-editions.cl

Flow Rate: Flow rates are typically in the range of 0.8 to 1.5 mL/min for standard analytical columns (e.g., 4.6 mm internal diameter). ms-editions.cl

Detection is commonly performed using an ultraviolet (UV) detector, often at a wavelength around 210-230 nm where the carboxyl group absorbs, or at 254 nm if an aromatic derivative is being analyzed.

Table 4: Typical Parameters for RP-HPLC Method Development for this compound

| Parameter | Typical Conditions and Range for Optimization |

| Stationary Phase | C18 or C8, 5 µm or 3 µm particle size |

| Column Dimensions | 150 mm x 4.6 mm or 250 mm x 4.6 mm |

| Mobile Phase A | Water with 0.1% TFA or 10 mM phosphate (B84403)/acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| pH Range | 2.5 - 7.0 (for silica-based columns) |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20-30 minutes) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 210-230 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other amino acids, is a polar and non-volatile zwitterionic compound at neutral pH, making it unsuitable for direct GC analysis. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com This process involves chemically modifying the polar functional groups—specifically the carboxylic acid and the secondary amine—to reduce their polarity. sigmaaldrich.com

Common derivatization strategies applicable to this compound include:

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com The resulting TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Acylation/Esterification: This two-step approach first converts the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by acylation of the amine group using reagents like trifluoroacetic anhydride (B1165640) (TFAA). Alternatively, single-step derivatization using alkyl chloroformates can simultaneously derivatize both the amine and carboxylic acid groups.

Once derivatized, the volatile analyte can be separated on a GC column, often a low-polarity capillary column such as a DB-5MS. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. nih.gov For a related compound, butyric acid, analysis is often performed by converting it to its methyl ester derivative before GC-FID analysis. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Volatile Derivative Formed | Key Characteristics |

|---|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Carboxyl (-COOH), Amino (-NH) | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less moisture sensitive. sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl (-COOH), Amino (-NH) | Trimethylsilyl (TMS) | Common reagent, but derivatives can be moisture sensitive. sigmaaldrich.com |

| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | ECF | Carboxyl (-COOH), Amino (-NH) | N-alkoxycarbonyl alkyl ester | Rapid, single-step reaction that proceeds in aqueous media. |

| Boron trifluoride-methanol | BF₃-MeOH | Carboxyl (-COOH) | Methyl ester | Specific for esterifying carboxylic acids. nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for the separation of chiral compounds, bridging the gap between gas and liquid chromatography. tandfonline.com It is particularly advantageous for the enantioseparation of amino acids and their derivatives due to its high efficiency, rapid analysis times, and reduced solvent consumption. tandfonline.comnih.gov

Should this compound be present as a racemic mixture, SFC would be the premier method for its chiral separation. The technique relies on the use of a chiral stationary phase (CSP) to achieve separation.

Chiral Stationary Phases (CSPs): Crown ether-based CSPs, such as CROWNPAK CR-I (+), have proven to be highly effective for the SFC separation of underivatized amino acids and compounds containing primary or secondary amino groups. nih.govcfdv.org These phases achieve separation through differential interactions with the enantiomers.

Mobile Phase: The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) as the main component, which is environmentally benign and non-flammable. tandfonline.com Organic modifiers, such as methanol, are added to the CO₂ to increase the mobile phase's solvating power and improve peak shape, especially for polar analytes like amino acids. tandfonline.comresearchgate.net Acidic or basic additives may also be incorporated to enhance resolution and efficiency. nih.gov

The separation in SFC is based on the differential partitioning of the enantiomers between the stationary phase and the supercritical fluid mobile phase, leading to different retention times. tandfonline.com

Table 2: Typical SFC Conditions for Chiral Amino Acid Separation

| Parameter | Typical Condition | Purpose/Comment |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I (+)) | Enables enantioselective interactions for separation. nih.govcfdv.org |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol) | CO₂ is the primary fluid; modifier adjusts polarity and solvating strength. tandfonline.comresearchgate.net |

| Additives | Formic Acid, Trifluoroacetic acid, etc. | Can improve peak shape and resolution for polar analytes. researchgate.net |

| Backpressure | 100 - 200 bar | Maintains the CO₂ in its supercritical state. tandfonline.com |

| Temperature | 30 - 50 °C | Influences fluid density and analyte solubility, affecting retention. tandfonline.com |

| Detector | UV or Mass Spectrometer (MS) | UV is common; MS provides mass information for confirmation. nih.gov |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the separation of complex mixtures and the unambiguous identification of the components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. celignis.com For this compound, analysis would proceed following derivatization as described in section 3.2.2. As each derivatized component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. uni-muenchen.de The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for positive identification by comparison to spectral libraries. researchgate.net For example, the NIST library contains mass spectra for derivatized forms of related compounds like 4-Aminobutanoic acid, which can be used as a reference. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound because it typically does not require derivatization. sciex.com A reversed-phase HPLC method can separate the compound from impurities, and the eluent is then introduced into a mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI generates intact molecular ions (e.g., [M+H]⁺), providing molecular weight information. unipd.it Tandem mass spectrometry (LC-MS/MS) can further fragment these ions to yield structural data, enhancing specificity and allowing for quantification in complex matrices like biological fluids. sciex.comunipd.it This technique is also invaluable for stability studies, capable of identifying potential degradation products such as N-oxides.

Table 3: Comparison of GC-MS and LC-MS for the Analysis of this compound

| Feature | GC-MS | LC-MS |

|---|---|---|

| Sample Volatility | Requires volatile analytes | Suitable for non-volatile and thermally labile compounds |

| Derivatization | Mandatory for this compound sigmaaldrich.com | Generally not required sciex.com |

| Separation Principle | Partitioning between a gas mobile phase and liquid stationary phase | Partitioning between a liquid mobile phase and solid stationary phase |

| Ionization Method | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or APCI |

| Information Provided | Retention time, characteristic fragment pattern (fingerprint) | Retention time, molecular weight, structural fragments (MS/MS) |

| Primary Advantage | High-resolution separation, extensive EI libraries for identification | Broad applicability to polar compounds, soft ionization for molecular weight |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed structural information about molecules in solution. In the context of biological studies, NMR-based metabolomics is used to obtain a comprehensive profile of metabolites in a biological sample, such as urine or serum. pnas.orgnih.gov

If this compound were present in a biological system, its presence and concentration could be determined using NMR.

Structural Identification: One-dimensional (1D) ¹H and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum would show characteristic signals for the protons on the butyl chains and the butanoic acid backbone.

Complex Mixture Analysis: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to resolve overlapping signals in complex biological matrices, correlating protons with their directly attached carbons. pnas.org

Metabolic Flux Analysis: When combined with the use of stable isotope-labeled (e.g., ¹³C) analogues of this compound, NMR can be used for flux analysis. This advanced application allows researchers to trace the metabolic fate of the compound through various biochemical pathways in cells or tissues, providing insights into its mechanism of action or metabolism. pnas.org The applicability of this technique is contingent on the compound being an active participant in metabolic processes.

NMR-based metabolomics provides a snapshot of the metabolic state and can reveal how the presence of a compound like this compound alters endogenous metabolite levels. nih.govnoaa.gov

Quantitative Analytical Method Development and Validation

Developing a robust quantitative method is essential for accurately determining the concentration of this compound, for example, in a final product or a biological sample. The chosen analytical technique, often LC-MS/MS for its specificity and sensitivity, must undergo rigorous validation to ensure its performance is reliable and fit for purpose. unipd.it

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the German Society of Toxicological and Forensic Chemistry (GTFCh). unipd.it The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The demonstration that the analytical response is directly proportional to the analyte concentration over a defined range. This is typically confirmed by a high coefficient of determination (R²) for the calibration curve, often >0.99. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. A typical acceptance range for recovery is 98-102%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intraday and interday analyses, with an acceptance criterion often set at <15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be measured with acceptable precision and accuracy. nih.govlongdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For related short-chain fatty acids like butyric acid, validated GC and HPLC methods have demonstrated excellent linearity, precision (%RSD < 5.3%), and accuracy (recovery 76.3-99.2%). nih.govlongdom.org A similar level of performance would be expected for a validated method for this compound.

Table 4: Key Validation Parameters for a Quantitative LC-MS/MS Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | No interference at the retention time of the analyte and internal standard. | Clean chromatogram at the specified retention time in blank samples. |

| Linearity (Range) | Establishes a proportional relationship between concentration and response. | R² ≥ 0.99 |

| Accuracy (% Recovery) | Closeness of measured results to the true value. | 85-115% (wider range for lower concentrations) |

| Precision (% RSD) | Agreement between repeated measurements. | ≤ 15% RSD (≤ 20% at LOQ) |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy/precision criteria. nih.gov |

| Matrix Effect | Assessment of signal suppression or enhancement by the sample matrix. | Should be consistent and compensated for by an internal standard. |

Computational and Theoretical Investigations of 4 Dibutylamino Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. researchgate.net Methods like Density Functional Theory (DFT) are powerful tools for this purpose, offering a balance between computational cost and accuracy for molecules of this size. uaf.edu Such calculations begin by solving the electronic Schrödinger equation for a fixed nuclear geometry to determine the electronic wavefunction and energy. researchgate.netconsensus.app

The flexibility of 4-(dibutylamino)butanoic acid, with its rotatable single bonds in the butyl and butanoic acid chains, gives rise to numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima, and to understand the energy barriers between them.

The process involves systematically rotating key dihedral angles—such as those along the C-C bonds of the butanoic acid backbone and the C-N bonds of the dibutylamino group—and calculating the potential energy at each step. This generates a potential energy surface that maps the molecule's energy as a function of its geometry. The low-energy regions on this surface correspond to stable conformers.

Key interactions that determine conformational stability include:

Torsional Strain: An energetic penalty from eclipsing bonds. Staggered conformations are generally favored over eclipsed ones.

Steric Hindrance: Repulsive interactions that occur when bulky groups, like the butyl chains, are forced into close proximity.

Intramolecular Hydrogen Bonding: A potential stabilizing interaction between the carboxylic acid proton and the lone pair of the tertiary amine, leading to a cyclic or pseudo-cyclic conformation.

A hypothetical conformational analysis would likely identify several low-energy conformers. The global minimum would probably adopt a staggered arrangement along its carbon backbone to minimize torsional strain and position the bulky dibutylamino group to reduce steric clash. The relative energies of these conformers dictate their population at a given temperature.

| Conformer Description | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) (Illustrative) | Key Feature |

| Anti (Extended Chain) | ~180° | 0.0 | Minimizes steric hindrance between the amino and carboxyl groups. |

| Gauche | ~60° | 0.8 | Closer proximity of end groups, potential for weak interaction. |

| Eclipsed | 0° | 4.5 | High energy due to steric and torsional strain. |

| H-Bonded (Pseudo-cyclic) | Variable | -0.5 to 2.0 | Stabilized by an intramolecular hydrogen bond, but may introduce ring strain. |

This table presents illustrative data for different hypothetical conformers of this compound to demonstrate the expected outcomes of a conformational analysis.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. uaf.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. uaf.edu

Calculations of the electron density distribution would reveal how charge is spread across the molecule. For this compound, a high electron density would be expected around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the amino group. A Molecular Electrostatic Potential (MEP) map would visually represent this, with red (negative potential) regions indicating electron-rich areas susceptible to electrophilic attack and blue (positive potential) regions indicating electron-poor areas susceptible to nucleophilic attack. The carboxylic proton would be a prominent electron-poor site.

| Quantum Chemical Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (localized on the amine). |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (localized on the carboxyl). |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

This table contains hypothetical but plausible values for key electronic properties of this compound derived from quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

While quantum calculations are ideal for understanding static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. MD simulations model the movements of atoms by applying classical mechanics, using a force field to define the energies of bonds, angles, and non-bonded interactions.

To study solvent interactions, the this compound molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water). The simulation would track the trajectories of all atoms over nanoseconds or microseconds. This would reveal how solvent molecules arrange themselves around the solute. Water molecules would be expected to form hydrogen bonds with the carboxylic acid group and interact favorably with the polar tertiary amine. The hydrophobic butyl chains would likely induce a structured "cage" of water molecules around them.

When studying ligand binding, MD simulations are used to assess the stability of a protein-ligand complex obtained from docking studies. The simulation shows whether the ligand remains stably in the binding pocket or if it dissociates, and it can reveal key dynamic interactions, such as persistent hydrogen bonds or conformational changes in the protein or ligand upon binding.

Prediction of Spectroscopic Signatures from First Principles

Quantum chemistry can predict spectroscopic properties from fundamental principles. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, characteristic frequencies would be predicted for the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), the broad O-H stretch (~2500-3300 cm⁻¹), C-N stretching modes, and various C-H bending and stretching modes. Comparing these predicted spectra with experimental data is a key method for validating the computed molecular structure. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) within the computed electronic structure.

In Silico Modeling of Molecular Recognition Events and Binding Pockets

In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, such as a protein receptor or enzyme. The process involves generating multiple conformations of the ligand and positioning them within a potential binding site on the protein. A scoring function then estimates the binding affinity for each position, or "pose," to identify the most likely binding mode.

For a hypothetical target protein, a docking study of this compound would identify potential binding pockets and predict the specific interactions that stabilize the complex. Given its structure, likely interactions would include:

Ionic Bonding/Salt Bridge: The negatively charged carboxylate (at physiological pH) could interact with a positively charged amino acid residue like Lysine or Arginine.

Hydrogen Bonding: The carboxyl group's oxygen atoms could act as hydrogen bond acceptors, while the (protonated) amine could act as a donor.

Hydrophobic Interactions: The two n-butyl chains would favorably interact with nonpolar pockets lined with residues like Leucine, Valine, or Isoleucine.

The results of such a study would provide critical hypotheses about the molecule's mechanism of action, which could then be tested experimentally.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its properties. Instead of relying on a single molecule, QSPR studies analyze a dataset of related compounds to build a predictive model.

To build a QSPR model for a property related to this compound (e.g., receptor binding affinity, membrane permeability), one would first need a dataset of similar dialkylamino carboxylic acids with measured experimental data for that property. Next, a wide range of "molecular descriptors" would be calculated for each compound. These descriptors are numerical representations of the molecule's structure and can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index).

Geometrical: Describing the 3D shape of the molecule.

Electronic: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial charges).

Physicochemical: Such as LogP (lipophilicity) or polar surface area (PSA).

Biological and Mechanistic Research on 4 Dibutylamino Butanoic Acid Pre Clinical and Molecular Focus

Modulation of Cellular Biochemical Pathways (in vitro/cell-based models)

Following target identification, cell-based assays are used to confirm that the binding interaction translates into a functional cellular response. These experiments can reveal if 4-(Dibutylamino)butanoic acid modulates signaling cascades, gene expression, or metabolic functions. For instance, if the compound binds to a GPCR, downstream effects like changes in intracellular calcium or cyclic AMP (cAMP) levels would be measured. smolecule.com If it interacts with a metabolic enzyme, changes in the levels of relevant metabolites could be quantified. Studies on similar molecules have used cell lines to screen for effects on specific pathways, such as those involved in HIV latency. mdpi.com

Cellular Uptake, Distribution, and Metabolism Studies (in vitro/ex vivo)

Understanding how a compound enters cells, where it accumulates, and how it is broken down is fundamental to interpreting its biological activity. The structure of this compound, with both a lipophilic dibutyl group and a polar carboxylic acid, suggests it may cross cell membranes through a combination of passive diffusion and transporter-mediated uptake. medchemexpress.com

Studies in this area often use cell cultures (e.g., Caco-2 for intestinal absorption) or ex vivo tissue preparations. umich.edu Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to quantify the parent compound and any potential metabolites over time. nih.gov The metabolic stability of a compound is often initially assessed using liver microsomes or hepatocytes to see if it is a substrate for cytochrome P450 enzymes. acs.org

In Vitro and Ex Vivo Pharmacological Profiling for Mechanistic Insights

To gain a broader understanding of a compound's mechanism and to identify potential off-target effects, it is often screened against a large panel of biological targets. This in vitro pharmacological profiling is a key step in modern research to build a comprehensive picture of a compound's bioactivity. nih.gov Such a profile for this compound would involve testing its activity at dozens or hundreds of receptors, channels, transporters, and enzymes. This approach can uncover unexpected mechanisms of action or confirm a hypothesized one by showing high selectivity for a particular target.

Animal Model Studies for Pathway Elucidation and Mechanistic Understanding (excluding efficacy and safety outcomes)

Animal models, particularly transgenic or knockout mice, are invaluable for understanding the role of a specific biological pathway in a physiological or pathological context. nih.gov While efficacy and safety studies are beyond this scope, animal models can be used to confirm that a compound engages its target in vivo and modulates a specific pathway as predicted from in vitro data. For example, if in vitro studies suggest this compound targets a specific enzyme, administering it to an animal model could be followed by ex vivo analysis of tissues to measure changes in the levels of the enzyme's substrate or product, thereby elucidating its role in a complex biological system. nih.gov

Investigation of Biosynthetic Pathways

Investigations into the origins of this compound reveal that it is a synthetic compound, meaning it is produced through chemical synthesis rather than by a natural biological process in an organism. Consequently, it does not have a native biosynthetic pathway.

However, its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) makes the biosynthesis of GABA a relevant area of study for understanding its biological context. mdpi.comwikipedia.orgphysio-pedia.com this compound is considered a derivative or analog of GABA, a crucial inhibitory neurotransmitter in the mammalian central nervous system. mdpi.com The study of GABA's natural synthesis provides insight into the metabolic environment in which GABA analogs operate.

The primary and most well-understood biosynthetic pathway for GABA in mammals begins with glutamate (B1630785), the principal excitatory neurotransmitter. wikipedia.orgphysio-pedia.com This conversion is a critical step in maintaining the balance between neuronal excitation and inhibition. A secondary pathway for GABA synthesis involves the polyamine, putrescine. wikipedia.org

The key pathways for the biosynthesis of the related natural compound, GABA, are detailed below:

From Glutamate: The main route for GABA synthesis is the irreversible decarboxylation of L-glutamic acid. wikipedia.orgphysio-pedia.com This reaction is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) as a cofactor. wikipedia.org This process directly converts the primary excitatory neurotransmitter, glutamate, into the primary inhibitory neurotransmitter, GABA. wikipedia.org

From Putrescine: GABA can also be synthesized from putrescine. This alternative pathway involves two enzymatic steps. First, putrescine is converted into an intermediate by the enzyme diamine oxidase. Subsequently, aldehyde dehydrogenase acts on this intermediate to produce GABA. wikipedia.org

The table below summarizes the key molecular components involved in the established biosynthetic pathways of GABA.

Table 1. Key Molecules in the Biosynthetic Pathways of GABA

| Pathway Origin | Precursor | Key Enzyme(s) | Cofactor / Co-substrate | Product |

|---|---|---|---|---|

| Glutamate Pathway | Glutamate | Glutamate Decarboxylase (GAD) | Pyridoxal Phosphate (Vitamin B6) | γ-Aminobutyric acid (GABA) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| γ-Aminobutyric acid (GABA) |

| Glutamate (L-glutamic acid) |

| Pyridoxal phosphate |

Chemical Derivatization and Structure Activity Relationship Sar Studies of 4 Dibutylamino Butanoic Acid Scaffolds

Synthesis of Analogues with Modifications at the Amine Moiety

The N,N-dibutyl substitution on the amino group of 4-aminobutanoic acid provides a key lipophilic characteristic to the molecule. Systematic modification of this amine moiety is a fundamental approach to understanding its role in receptor interaction. Synthetic strategies to generate a library of analogues would typically involve the reductive amination of a suitable keto-acid precursor or the N-alkylation of a primary or secondary amine.

To explore the impact of the size and nature of the N-substituents, a series of analogues can be synthesized. This involves replacing the butyl groups with other alkyl chains of varying lengths (e.g., methyl, ethyl, propyl, pentyl) and branching (e.g., isobutyl, tert-butyl). Furthermore, the introduction of cyclic structures, such as pyrrolidine (B122466) or piperidine (B6355638) rings, in place of the two butyl groups can provide conformational rigidity, which can be crucial for receptor binding. The synthesis of these N-cycloalkyl derivatives can be achieved by reacting a cyclic amine with a 4-halobutanoic acid ester, followed by hydrolysis.

A hypothetical series of such analogues is presented below:

| Compound ID | N-Substituent 1 | N-Substituent 2 |

| DBBA-01 | n-Butyl | n-Butyl |

| DBBA-02 | Methyl | Methyl |

| DBBA-03 | Ethyl | Ethyl |

| DBBA-04 | Propyl | Propyl |

| DBBA-05 | Isobutyl | Isobutyl |

| DBBA-06 | \multicolumn{2}{c | }{Pyrrolidinyl} |

| DBBA-07 | \multicolumn{2}{c | }{Piperidinyl} |

Exploration of Variations in the Butanoic Acid Chain

Modifications to the four-carbon chain of 4-(dibutylamino)butanoic acid are equally important for probing the spatial and electronic requirements of its biological target. Key modifications include altering the chain length, introducing substituents, and modifying the carboxylic acid group.

Chain Length Variation: The synthesis of analogues with shorter (propanoic) or longer (pentanoic, hexanoic) acid chains can be accomplished by starting with the corresponding ω-amino acids and subsequently performing N,N-dibutylation.

Introduction of Substituents: The incorporation of substituents, such as hydroxyl or methyl groups, at various positions along the carbon chain can provide insights into steric tolerance and potential hydrogen bonding interactions at the receptor binding site. For instance, the synthesis of a β-hydroxy derivative could be achieved through the ring-opening of a suitable β-lactone with dibutylamine (B89481).

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophoric element. Replacing it with bioisosteres such as a tetrazole, a phosphinic acid, or an ester can significantly impact the compound's acidity, polarity, and metabolic stability. Esterification of the carboxylic acid is a straightforward modification that can also serve as a prodrug strategy.

SAR Analysis for Binding Affinity and Functional Modulation

A systematic SAR analysis of the synthesized analogues is crucial for understanding how structural changes influence their biological activity. This typically involves in vitro binding assays to determine the affinity of the compounds for their target receptors, such as GABAA and GABAB receptors, and functional assays to assess their activity as agonists, antagonists, or allosteric modulators.

While specific binding data for a comprehensive library of this compound analogues is not extensively available in the public domain, general SAR principles for GABA analogues can be extrapolated. For instance, the lipophilicity and size of the N-substituents are often critical for potency and selectivity at GABAB receptors. It is hypothesized that increasing the bulk of the N-alkyl groups beyond a certain point may lead to a decrease in binding affinity due to steric hindrance.

A hypothetical SAR data table is presented below to illustrate the type of data required for a thorough analysis.

| Compound ID | Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) |

| DBBA-01 | N,N-dibutyl | Data not available | Data not available |

| DBBA-02 | N,N-dimethyl | Data not available | Data not available |

| DBBA-05 | N,N-isobutyl | Data not available | Data not available |

| DBBA-C5 | Pentanoic acid chain | Data not available | Data not available |

| DBBA-OH | β-hydroxybutanoic acid | Data not available | Data not available |

Design and Synthesis of Prodrugs or Pro-molecules for Research Tools

The development of prodrugs is a valuable strategy to improve the physicochemical and pharmacokinetic properties of a parent compound. For this compound, which possesses a carboxylic acid and a tertiary amine, several prodrug approaches can be envisioned.

Esterification of the carboxylic acid moiety is a common prodrug strategy to increase lipophilicity and potentially enhance blood-brain barrier penetration. These ester prodrugs are designed to be hydrolyzed by endogenous esterases in the brain to release the active parent compound. The synthesis of such prodrugs involves the reaction of this compound with an appropriate alcohol under acidic conditions or using a coupling agent.

Another approach could involve the N-oxidation of the tertiary amine to form an N-oxide, which can be bioreduced in vivo to regenerate the parent amine.

Development of Bioconjugates for Targeted Research Applications

Bioconjugation involves linking a molecule of interest to a biological macromolecule or a targeting ligand to enhance its delivery to specific cells or tissues. For this compound, bioconjugation could be employed to create research tools for studying the localization and function of its target receptors.

For instance, the carboxylic acid handle of this compound could be used for conjugation to a fluorescent dye. This would allow for the visualization of the compound's distribution in cells or tissues using fluorescence microscopy. The synthesis of such a conjugate would typically involve the activation of the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) followed by reaction with an amine-functionalized fluorescent probe.

Alternatively, conjugation to a targeting moiety that recognizes a specific cell surface receptor could be used to deliver the compound to a particular cell type. This approach could be valuable for studying the role of GABAergic signaling in specific neuronal populations.

Non Therapeutic Applications and Research Utility of 4 Dibutylamino Butanoic Acid

Utilization as a Synthetic Building Block in Multistep Organic Synthesis

As a bifunctional molecule, 4-(Dibutylamino)butanoic acid possesses a carboxylic acid and a tertiary amine, making it a potential building block in organic synthesis. In principle, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the tertiary amine can act as a base or a nucleophile. However, a review of scientific literature and patent databases does not yield specific, documented instances of this compound being used as a key intermediate or starting material in the multistep synthesis of more complex molecules. While related 4-amino butanoic acid derivatives are noted as useful synthesis intermediates for preparing peptides, similar specific applications for the dibutylamino version are not detailed google.com. The general utility of butanoic acid derivatives in organic synthesis is well-established, but specific research on this compound in this context is not presently available prepchem.comorgsyn.orgresearchgate.netbiointerfaceresearch.comresearchgate.net.

Application as a Chemical Probe or Reporter Molecule in Biological Systems

There is no specific information available in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe or reporter molecule. The design of such molecules typically requires specific functionalities, such as fluorophores, biotin tags, or reactive groups for conjugation to biomolecules, which are absent in the basic structure of this compound.

Emerging Research Directions and Future Perspectives for 4 Dibutylamino Butanoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organic molecules is undergoing a paradigm shift, moving from traditional batch processes to more efficient, controlled, and automated continuous flow systems. researchgate.netrsc.orgmdpi.com This evolution is particularly relevant for the production and derivatization of molecules like 4-(Dibutylamino)butanoic acid.

Flow Chemistry: Continuous flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved reaction safety, and the ability to perform reactions at high temperatures and pressures. mdpi.combiointerfaceresearch.com For the synthesis of this compound and its analogs, flow chemistry could enable more efficient and scalable production. For instance, the synthesis of γ-aminobutyric acid (GABA) agonists has been explored using flow systems with solid-supported reagents. mdpi.com This approach minimizes manual operations and allows for a "telescoped" reaction sequence where intermediates are directly passed to the next reaction step without isolation. mdpi.comnih.gov

Automated Synthesis Platforms: The integration of flow chemistry with automated platforms, often driven by machine learning algorithms, is accelerating the discovery and optimization of new molecules. rsc.orgnih.govresearchgate.net These platforms can systematically vary reaction parameters to rapidly identify optimal synthesis conditions. nih.gov For this compound, such systems could be employed to explore a wide range of derivatives by varying the amine or butanoic acid backbone, leading to the rapid generation of compound libraries for screening. nih.gov Automated platforms have demonstrated the ability to perform multistep syntheses, including optimizations and the creation of derivative libraries, without manual reconfiguration. nih.gov

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Scalable and efficient synthesis of the core molecule and its derivatives. | Improved safety, enhanced reaction control, potential for multi-step synthesis. mdpi.combiointerfaceresearch.com |

| Automated Synthesis | Rapid generation of analog libraries for structure-activity relationship studies. | High-throughput screening of reaction conditions, accelerated discovery of new chemical entities. nih.govresearchgate.net |

| Microreactor Technology | Precise control over reaction conditions for mechanistic studies and optimization. | Excellent heat and mass transfer, enabling hazardous reactions to be performed safely. researchgate.net |

Opportunities in Systems Chemistry and Mechanistic Biology Investigations

Systems chemistry investigates complex chemical systems and the emergent properties that arise from the interactions of multiple components. Mechanistic biology, in a similar vein, seeks to understand the detailed molecular mechanisms underlying biological processes. The butanoic acid scaffold, as a derivative of the key neurotransmitter GABA, is well-positioned for exploration in these fields.

Systems Chemistry: The study of dynamic combinatorial libraries, a key area of systems chemistry, could be applied to this compound to explore its interactions with biological targets. By creating a library of related compounds in the presence of a receptor, it is possible to identify molecules that bind with high affinity. This approach has been used to develop potent inhibitors for GABA transporters.

Mechanistic Biology: As a GABA analog, this compound has the potential to interact with GABA receptors and transporters, which are crucial for regulating neuronal excitability. dovepress.com Reduced GABAergic tone has been implicated in a variety of neurological conditions. dovepress.com Investigating the interactions of this compound with these targets at a molecular level could provide valuable insights into their function and role in disease. Understanding how the dibutylamino substitution influences binding and activity compared to other GABA analogs could reveal important structure-activity relationships.

Potential for Rational Design of Novel Chemical Entities Based on the Butanoic Acid Scaffold

The butanoic acid backbone is a versatile scaffold for the design of new molecules with specific biological activities. biointerfaceresearch.com The principles of rational design, which involve the targeted modification of a molecule to enhance its properties, can be applied to this compound to develop novel chemical entities.

The design of new GABA derivatives is an active area of research, with a demand for chiral analogs with improved pharmacological properties. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of butanoic acid derivatives to their biological targets, guiding the synthesis of more potent and selective compounds. nih.gov For example, computational studies have been used to identify R-GABA analogues with potentially better binding to the human GABAB1 receptor than existing drugs. nih.gov

| Design Strategy | Objective | Potential Outcome for this compound |

| Scaffold Hopping | To replace the core structure with a novel scaffold while retaining biological activity. | Discovery of new classes of GABA receptor modulators with improved properties. |

| Privileged Scaffold Diversification | To modify a common structural motif found in active compounds to create new derivatives. | Generation of a library of this compound analogs with diverse pharmacological profiles. |

| Fragment-Based Drug Discovery | To identify small molecular fragments that bind to a target and then link them to create a more potent ligand. | Development of highly specific ligands for GABA receptor subtypes. |

Challenges and Unresolved Questions in Current Research Methodologies

While the future of research into this compound and its analogs is promising, there are several challenges and unresolved questions that need to be addressed. The synthesis of α,α-disubstituted α-amino acids, which can be considered structurally related to modified butanoic acids, presents significant challenges due to steric hindrance. nih.govresearchgate.net Overcoming these synthetic hurdles is crucial for exploring a wider chemical space.

Furthermore, for GABA derivatives, challenges in chemical synthesis include complex processes, low yields, and environmental concerns. nih.gov Chemoenzymatic synthesis is emerging as a more sustainable alternative. nih.gov A key unresolved question is how the specific N,N-dibutyl substitution pattern of this compound affects its pharmacokinetic and pharmacodynamic properties compared to other GABA analogs. Answering this will require detailed in vitro and in vivo studies.

Predictive Modeling for Future Research Trajectories

Predictive modeling, utilizing machine learning and artificial intelligence, is becoming an indispensable tool in chemical and biological research. nih.gov These models can predict the properties of molecules, guide experimental design, and accelerate the discovery of new compounds.

For this compound, predictive models could be used in several ways:

Predicting Biological Activity: Machine learning models have been successfully developed to predict the activity of compounds at GABA receptors. nih.gov Such models could be used to screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing.

Optimizing Synthesis: Predictive models can help to identify the optimal reaction conditions for the synthesis of this compound and its analogs, saving time and resources.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules is a critical part of the drug discovery process. In silico models can provide early indications of the potential liabilities of a compound.

The application of these predictive tools will be essential for efficiently navigating the vast chemical space around the this compound scaffold and for prioritizing the most promising research avenues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(Dibutylamino)butanoic acid, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves alkylation of butanoic acid derivatives with dibutylamine. For optimization, use catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios should be systematically varied . Purification via column chromatography or recrystallization ensures high yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- Structural confirmation : 1H/13C NMR for functional group analysis (e.g., dibutylamino protons at δ 0.8–1.5 ppm, carboxylic acid proton at δ 12–13 ppm) .

- Purity assessment : HPLC with UV detection (λ = 210–220 nm) or GC-MS for volatile derivatives .

- Mass analysis : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis. Use desiccants to minimize moisture. Safety protocols include wearing nitrile gloves, lab coats, and fume hoods during handling, as per OSHA guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Answer :

- Substituent variation : Synthesize analogs with modified alkyl chains or aromatic substituents to evaluate steric/electronic effects. For example, fluorination at specific positions (as in 4-(2-fluorophenyl) derivatives) can alter bioactivity .

- Kinetic assays : Measure enzyme inhibition constants (Ki) or receptor binding affinities using radiolabeled ligands or fluorescence-based assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What experimental approaches address contradictions in reported biological activities of this compound?

- Answer :

- Meta-analysis : Compare datasets across studies while controlling for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and compound purity (>95% by HPLC) .

- Dose-response validation : Replicate conflicting studies with standardized dose ranges (e.g., 1 nM–100 µM) and negative/positive controls .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in observed bioactivities .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

- Answer :

- Matrix interference : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or tissue homogenates .

- Detection limits : Employ LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (LOD < 1 ng/mL) .

- Internal standards : Deuterated analogs (e.g., d8-4-(Dibutylamino)butanoic acid) improve quantification accuracy .

Q. How can researchers investigate the neuroprotective mechanisms of this compound?

- Answer :

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H2O2 or Aβ peptides). Measure viability via MTT assay and apoptosis markers (caspase-3/7 activity) .

- Pathway analysis : Western blotting for neurotrophic factors (BDNF, NGF) or autophagy markers (LC3-II, p62) .

- In vivo validation : Test in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with behavioral assays and histopathology .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.